molecular formula C28H24O9 B13911535 [(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl](113C)methyl benzoate

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl](113C)methyl benzoate

Cat. No.: B13911535
M. Wt: 505.5 g/mol
InChI Key: GCZABPLTDYVJMP-PQQNYWCNSA-N
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Description

(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-ylmethyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-ylmethyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective acylation, and benzoylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-ylmethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-ylmethyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biochemical pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-ylmethyl benzoate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C28H24O9

Molecular Weight

505.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl](113C)methyl benzoate

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i17+1

InChI Key

GCZABPLTDYVJMP-PQQNYWCNSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)[13CH2]OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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